molecular formula C20H22N2O5 B7680706 [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate

[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate

Cat. No.: B7680706
M. Wt: 370.4 g/mol
InChI Key: AFLBEONBXBPVBM-UHFFFAOYSA-N
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Description

[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate, also known as BPPC, is a derivative of pyrrole-2-carboxylate that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPC is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has also been shown to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to modulate the immune system, inhibit the activity of certain enzymes and signaling pathways, and reduce oxidative stress. This compound has also been investigated for its potential to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the investigation of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other therapeutic applications.

Synthesis Methods

The synthesis of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate involves the reaction of 4-acetyl-1H-pyrrole-2-carboxylic acid with butanoyl chloride and 4-aminobenzamide in the presence of triethylamine. The resulting product is then purified using column chromatography to yield this compound in high purity.

Scientific Research Applications

[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-4-5-18(24)22-16-8-6-14(7-9-16)19(25)13(3)27-20(26)17-10-15(11-21-17)12(2)23/h6-11,13,21H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLBEONBXBPVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CN2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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